Cas no 2173996-60-4 (5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-Quinoxalinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride (1:1)
- 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride
- 2173996-60-4
- EN300-1664609
- 5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid;hydrochloride
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- インチ: 1S/C9H10N2O2.ClH/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8;/h5H,1-4H2,(H,12,13);1H
- InChIKey: CXJZSLGZHQELNX-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(CCCC2)N=CC=1C(O)=O.[H]Cl
計算された属性
- せいみつぶんしりょう: 214.0509053g/mol
- どういたいしつりょう: 214.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.1Ų
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1664609-2.5g |
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |
2173996-60-4 | 95% | 2.5g |
$1735.0 | 2023-05-26 | |
Enamine | EN300-1664609-0.05g |
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |
2173996-60-4 | 95% | 0.05g |
$205.0 | 2023-05-26 | |
Enamine | EN300-1664609-0.1g |
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |
2173996-60-4 | 95% | 0.1g |
$306.0 | 2023-05-26 | |
Enamine | EN300-1664609-5.0g |
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |
2173996-60-4 | 95% | 5g |
$2566.0 | 2023-05-26 | |
Enamine | EN300-1664609-0.25g |
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |
2173996-60-4 | 95% | 0.25g |
$438.0 | 2023-05-26 | |
Enamine | EN300-1664609-1.0g |
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |
2173996-60-4 | 95% | 1g |
$884.0 | 2023-05-26 | |
Aaron | AR01FKQI-2.5g |
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |
2173996-60-4 | 95% | 2.5g |
$2411.00 | 2025-02-14 | |
1PlusChem | 1P01FKI6-250mg |
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |
2173996-60-4 | 95% | 250mg |
$604.00 | 2023-12-19 | |
Aaron | AR01FKQI-500mg |
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |
2173996-60-4 | 95% | 500mg |
$976.00 | 2025-02-14 | |
1PlusChem | 1P01FKI6-500mg |
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |
2173996-60-4 | 95% | 500mg |
$916.00 | 2023-12-19 |
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride 関連文献
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochlorideに関する追加情報
Introduction to 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride (CAS No. 2173996-60-4)
5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride, identified by the chemical compound code CAS No. 2173996-60-4, is a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoxaline class, a heterocyclic structure that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development processes.
The quinoxaline scaffold is renowned for its role in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride contributes to its unique chemical and biological profile. This compound has been extensively studied for its interactions with biological targets, particularly enzymes and receptors involved in disease pathways. Its structural features allow for selective binding, which is a critical factor in the design of novel therapeutic agents.
In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride interacts with biological systems. These studies have highlighted its potential as a lead compound in the development of targeted therapies. For instance, research has demonstrated its ability to modulate enzymes such as kinases and phosphodiesterases, which are key players in cellular signaling pathways associated with cancer and inflammation.
The pharmaceutical industry has shown particular interest in this compound due to its structural versatility. Chemists have leveraged 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride as a building block for more complex molecules with enhanced pharmacological properties. By modifying its core structure or appending functional groups, researchers can fine-tune its activity to address specific therapeutic needs. This adaptability underscores the importance of CAS No. 2173996-60-4 in drug discovery pipelines.
One of the most compelling aspects of 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride is its potential in oncology research. Preclinical studies have indicated that it may inhibit the growth of certain cancer cell lines by interfering with critical metabolic pathways. Additionally, its ability to cross the blood-brain barrier suggests it could be useful in treating neurological disorders. These findings have prompted further investigation into its mechanisms of action and therapeutic efficacy.
The synthesis of 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are commonly used in its preparation. These methods ensure that the final product meets the stringent standards required for pharmaceutical applications.
In conclusion,5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride (CAS No. 2173996-60-4) represents a promising candidate for further medical research and drug development. Its unique chemical properties and biological activities make it a valuable asset in the quest for novel therapeutics. As scientific understanding continues to evolve,this compound will likely play an increasingly important role in addressing some of the most challenging diseases faced by humanity.
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